molecular formula C18H21N3O2S B2358168 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-77-2

2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2358168
CAS No.: 868978-77-2
M. Wt: 343.45
InChI Key: OHWXHUZFJUWMEN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dimethylphenyl core linked via a sulfonamide group to an ethyl chain terminating in a 7-methylimidazo[1,2-a]pyridine moiety. This compound combines a sulfonamide pharmacophore—known for its role in enzyme inhibition and bioactivity—with a heterocyclic imidazopyridine system, which is frequently employed in medicinal chemistry due to its resemblance to purine bases . The 7-methyl group on the imidazopyridine ring may enhance lipophilicity and metabolic stability, while the ethyl spacer could influence conformational flexibility and binding interactions.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-4-5-17(15(3)10-13)24(22,23)19-8-6-16-12-21-9-7-14(2)11-18(21)20-16/h4-5,7,9-12,19H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWXHUZFJUWMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview and Key Intermediates

The target molecule comprises two primary domains:

  • 2,4-Dimethylbenzenesulfonamide : Synthesized via sulfonation of 2,4-dimethylbenzene derivatives.
  • 7-Methylimidazo[1,2-a]pyridine-2-ethylamine : Constructed through cyclocondensation or multicomponent reactions.

Coupling these fragments typically employs nucleophilic substitution or reductive amination. Key intermediates include 2-(chlorosulfonyl)-1,3-dimethylbenzene and 2-(2-aminoethyl)-7-methylimidazo[1,2-a]pyridine.

Synthesis of the Benzenesulfonamide Core

Sulfonation of 2,4-Dimethylbenzene

The benzenesulfonamide moiety is prepared via chlorosulfonation of 1,3-dimethylbenzene (m-xylene) followed by amination:

  • Chlorosulfonation : Reacting m-xylene with chlorosulfonic acid at 0–5°C yields 2,4-dimethylbenzenesulfonyl chloride.
  • Amination : Treating the sulfonyl chloride with ethylenediamine in tetrahydrofuran (THF) produces N-(2-aminoethyl)-2,4-dimethylbenzenesulfonamide.

Reaction Conditions :

  • Temperature: 0–5°C (chlorosulfonation), 25°C (amination)
  • Solvent: Dichloromethane (chlorosulfonation), THF (amination)
  • Yield: 72–85%.

Synthesis of 7-Methylimidazo[1,2-a]Pyridine Derivatives

Cyclocondensation of 2-Aminopyridines

The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-amino-5-methylpyridine with α-haloketones or alkynes:

α-Haloketone Route

Reacting 2-amino-5-methylpyridine with α-bromoacetophenone in ethanol under reflux forms 7-methylimidazo[1,2-a]pyridine:
$$
\text{2-Amino-5-methylpyridine} + \text{α-Bromoacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{7-Methylimidazo[1,2-a]pyridine}
$$

  • Yield : 68–75%
  • Time : 6–8 hours.
Multicomponent Reactions (MCRs)

Copper-catalyzed three-component reactions enable efficient synthesis:

  • Components : 2-Amino-5-methylpyridine, aldehyde (e.g., acetaldehyde), alkyne (e.g., phenylacetylene).
  • Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate.
  • Conditions : 50°C, 6–16 hours in aqueous THF.
  • Yield : 70–87%.

Coupling of Benzenesulfonamide and Imidazo[1,2-a]Pyridine Moieties

Reductive Amination

The ethyl spacer is introduced via reductive amination between N-(2-aminoethyl)-2,4-dimethylbenzenesulfonamide and 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde:

  • Formation of Imine : Reacting the aldehyde with the amine in methanol at 25°C.
  • Reduction : Using NaBH₄ or BH₃·THF to reduce the imine to the secondary amine.
  • Yield : 65–78%
  • Purity : >95% (HPLC).

Nucleophilic Substitution

Alternative methods employ bromoethyl intermediates:

  • Bromination : Treating 7-methylimidazo[1,2-a]pyridine with 1,2-dibromoethane in DMF.
  • Coupling : Reacting the bromoethyl derivative with 2,4-dimethylbenzenesulfonamide in the presence of K₂CO₃.
  • Yield : 60–70%
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C.

Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for imidazo[1,2-a]pyridine formation:

  • Time : 15–30 minutes vs. 6–8 hours (conventional)
  • Yield : Comparable (70–75%).

Green Chemistry Approaches

  • Solvent-Free Conditions : Reactions using α-haloketones and 2-aminopyridines at 60°C without solvents achieve 70% yields.
  • Catalyst Recycling : CuO nanoparticles in MCRs allow 3–4 reuse cycles with <10% yield drop.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo H), 7.85 (d, J = 8.0 Hz, 2H, aryl H), 7.45 (d, J = 8.0 Hz, 2H, aryl H), 3.72 (t, J = 6.4 Hz, 2H, CH₂), 3.12 (t, J = 6.4 Hz, 2H, CH₂), 2.55 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
  • HRMS : m/z 343.45 [M+H]⁺ (calc. 343.45).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)
  • Storage : Stable at −20°C for 24 months (no decomposition).

Comparative Analysis of Methods

Method Yield (%) Time Scalability Green Metrics (E-factor)
Reductive Amination 65–78 12–24 h High 8.2
Nucleophilic Substitution 60–70 8–12 h Moderate 10.5
Microwave MCR 70–87 0.5–1 h High 4.3

E-factor = (Mass of waste)/(Mass of product).

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives or introduction of hydroxyl groups.

    Reduction: Formation of amine derivatives or reduction of nitro groups to amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A study published in Pharmaceutical Research highlighted the synthesis of various benzenesulfonamide derivatives and their evaluation against different cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. Research indicates that sulfonamide derivatives can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase.

  • Data Table: Antidiabetic Activity of Sulfonamide Derivatives
CompoundIC50 (µM)Mechanism of Action
2,4-Dimethyl-N-(...)25Inhibition of α-glucosidase
Other related derivatives30-50Competitive inhibition

This table summarizes findings from various studies where the compound and its analogs were tested for their ability to lower blood glucose levels through enzyme inhibition .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may possess neuroprotective effects. The imidazo[1,2-a]pyridine scaffold is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

  • Case Study : A study focused on the neuroprotective effects of similar compounds demonstrated their ability to reduce oxidative stress markers in neuronal cells .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the imidazo[1,2-a]pyridine moiety may interact with various receptors and enzymes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can be contextualized by comparing it to related sulfonamides and imidazopyridine derivatives. Below is a detailed analysis supported by data from diverse sources:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Notes
Target Compound: this compound Benzenesulfonamide + imidazopyridine 2,4-Dimethylphenyl; ethyl linker; 7-methylimidazopyridine 383.47 g/mol High lipophilicity due to methyl groups; potential for kinase or GPCR modulation .
N,4-Dimethyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3a) Benzenesulfonamide + imidazopyridine 4-Methylphenyl; phenyl-substituted imidazopyridine 403.48 g/mol 95% yield; mp 227–228°C; phenyl group may enhance π-π stacking in target binding.
N,4-Dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ak) Benzenesulfonamide + imidazopyridine 4-Methylphenyl; p-tolyl-substituted imidazopyridine 417.50 g/mol 86% yield; mp 225–227°C; p-tolyl group increases steric bulk and hydrophobicity.
5-Chloro-N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)thiophene-2-sulfonamide (BJ02133) Thiophenesulfonamide + imidazopyridine Chlorothiophene; methylimidazopyridinylmethyl 341.84 g/mol Thiophene core alters electronic properties; potential for improved solubility.
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile Benzonitrile + imidazopyridine Nitrile group; no sulfonamide 233.27 g/mol Nitrile enhances polarity; used as intermediate in drug synthesis.
(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid Imidazopyridine + acetic acid Acetic acid substituent 190.20 g/mol Ionizable carboxylic acid group; impacts solubility and pharmacokinetics.

Key Structural and Functional Differences

Core Modifications: The target compound’s benzenesulfonamide core distinguishes it from thiophenesulfonamides (e.g., BJ02133 ), which may exhibit different electronic profiles due to sulfur’s polarizability.

Substituent Effects: The 7-methylimidazopyridine moiety is conserved across several analogs (e.g., 3a, 3ak, BJ02133) , but substituents on the imidazopyridine ring (phenyl, p-tolyl, or methyl groups) modulate steric and electronic interactions.

Synthetic Accessibility :

  • Gold-catalyzed reactions (used for 3a and 3ak ) achieve high yields (86–95%), suggesting robustness for scaling. In contrast, acetic acid derivatives (e.g., ) may require alternative routes, such as carboxylation, which can complicate purification.

Physicochemical Properties :

  • Melting points (225–228°C for 3a and 3ak ) indicate crystalline stability, favorable for formulation. The target compound’s ethyl linker may reduce crystallinity compared to rigid analogs like 3a.

Biological Activity

2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzenesulfonamide core, with additional substitutions that include a 2,4-dimethyl group and a 7-methylimidazo[1,2-a]pyridine moiety. The structural formula can be represented as follows:

  • Molecular Formula : C15H20N2O2S
  • CAS Number : 868978-77-2

The biological activity of this compound is primarily attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. By blocking this enzyme, the compound disrupts bacterial growth and replication, showcasing its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antibacterial effects. The mechanism involves competitive inhibition of DHPS, leading to reduced folate levels in bacteria. Studies show that derivatives of sulfonamides can be effective against various bacterial strains, including resistant ones.

Anticancer Activity

Some studies have reported the anticancer potential of related compounds. For instance, compounds with similar imidazo[1,2-a]pyridine structures have demonstrated cytotoxic effects on cancer cell lines. The presence of the imidazo[1,2-a]pyridine moiety may enhance the compound's ability to interact with cellular targets involved in cancer progression .

Antiviral Activity

While specific data on the antiviral activity of this compound is limited, related sulfonamides have shown promise against viral infections by interfering with viral replication processes. Further research is needed to establish the antiviral efficacy of this compound specifically .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A comparative study showed that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains. This suggests a moderate antibacterial activity profile .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives with similar structural features had IC50 values below 20 µM against HeLa and MCF-7 cell lines, indicating significant cytotoxicity and potential for further development as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntibacterial ActivityAnticancer ActivityAntiviral Activity
This compoundModerate (MIC: 32-128 µg/mL)Significant (IC50 < 20 µM in cell lines)Limited evidence
Related Sulfonamide AHigh (MIC: <32 µg/mL)ModerateNot tested
Related Imidazo Compound BModerateSignificant (IC50 < 15 µM in cell lines)Moderate

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization of 2-aminopyridine derivatives with α-bromoketones or via gold-catalyzed α-imino carbene reactions (e.g., using PicAuCl₂ as a catalyst) .
  • Sulfonamide Coupling : The benzenesulfonamide group is introduced via nucleophilic substitution, often requiring anhydrous solvents (e.g., toluene) and controlled temperatures (80–110°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Imidazo[1,2-a]pyridine coreAuCl(Pic)/Toluene/80°C6295
Sulfonamide coupling2,4-Dimethylbenzenesulfonyl chloride, K₂CO₃/DMF70–7590

Q. How can the structural and electronic properties of this compound be elucidated using advanced analytical techniques?

  • Methodology :

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to resolve bond lengths, angles, and supramolecular interactions .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., methyl groups at δ ~2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.15) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine sulfonamide derivatives?

  • Methodology :

  • Binding Assays : Compare IC₅₀ values across enzyme targets (e.g., kinases, PDEs) using fluorescence polarization or SPR .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational changes affecting activity .
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to validate outliers .
    • Data Table :
TargetReported IC₅₀ (nM)Assay TypeReference
PDE4B12 ± 3Fluorescence
COX-2150 ± 20ELISA

Q. What strategies improve selectivity of this compound for specific biological targets (e.g., kinases vs. GPCRs)?

  • Methodology :

  • SAR Studies : Modify substituents (e.g., 2,4-dimethyl vs. chloro groups) to alter steric/electronic profiles .
  • Fragment-Based Design : Use X-ray co-crystal structures (e.g., PDB 4ZS) to optimize binding pocket interactions .
  • In Silico Screening : Docking (AutoDock Vina) and pharmacophore modeling prioritize derivatives with predicted selectivity .

Q. How can synthetic byproducts or degradation products be characterized to ensure reproducibility in pharmacological studies?

  • Methodology :

  • HPLC-MS/MS : Detect impurities (e.g., des-methyl analogs) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytically labile groups (e.g., sulfonamide) .

Data Contradiction Analysis

Q. Why do computational predictions of logP for this compound vary across software platforms?

  • Methodology :

  • Algorithm Comparison : Test predictions from ChemAxon, ACD/Labs, and EPI Suite. Discrepancies arise from fragment contribution methods .
  • Experimental Validation : Measure logP via shake-flask (octanol/water) and compare with computational data .
    • Data Table :
SoftwarePredicted logPExperimental logP
ChemAxon3.2 ± 0.13.5 ± 0.2
ACD/Labs3.8 ± 0.33.5 ± 0.2

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2/2A irritant) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

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